2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile
Overview
Description
2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound with the molecular formula C14H9N3. It is known for its unique structure, which combines an imidazo[1,2-a]pyridine core with a phenyl group and a carbonitrile group.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with proteins such as rab11a and potentially influence pathways involving proteins like IKK-ɛ and TBK1 .
Mode of Action
It’s known that related compounds can inhibit the prenylation of rab11a , a process crucial for protein function and cellular processes.
Result of Action
Related compounds have been shown to have effects on protein function, such as inhibiting the prenylation of rab11a , which could potentially influence various cellular processes.
Action Environment
It’s worth noting that the properties of related compounds can be affected by intermolecular interactions , suggesting that the compound’s action could potentially be influenced by its environment.
Preparation Methods
The synthesis of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile can be achieved through several methods. One common approach involves the one-pot synthesis from acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions in the presence of sodium carbonate. This method yields the desired product in excellent yields ranging from 72% to 89% . Another approach involves the condensation of 2-aminopyridine with α-halocarbonyl compounds, which is a widely used method for synthesizing imidazo[1,2-a]pyridines .
Chemical Reactions Analysis
2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate for synthetic transformations and the development of new materials.
Industry: It is used in the development of luminescent dyes and other materials with unique optical properties.
Comparison with Similar Compounds
2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Phenylimidazo[1,2-a]pyridine: Lacks the carbonitrile group, which may affect its reactivity and biological activity.
2-Methylimidazo[1,2-a]pyridine: Contains a methyl group instead of a phenyl group, leading to different chemical and physical properties.
2-Hydroxyimidazo[1,2-a]pyridine: The presence of a hydroxy group can significantly alter its solubility and reactivity.
The uniqueness of this compound lies in its combination of a phenyl group and a carbonitrile group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c15-8-11-6-7-14-16-13(10-17(14)9-11)12-4-2-1-3-5-12/h1-7,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGMAYUWGRFWLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254820 | |
Record name | 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801254820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214958-29-9 | |
Record name | 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214958-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801254820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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